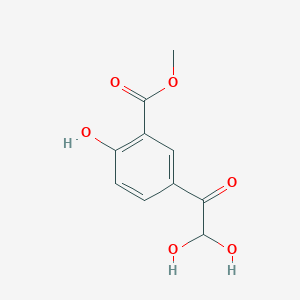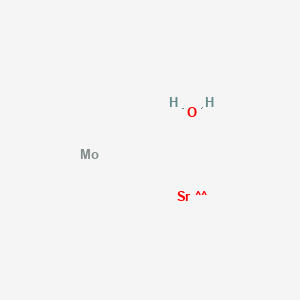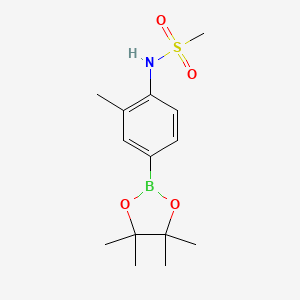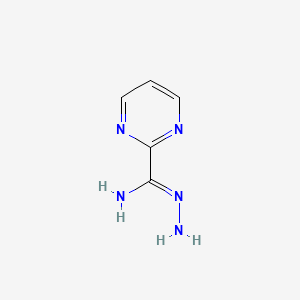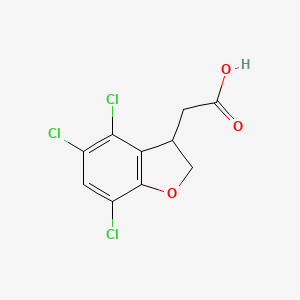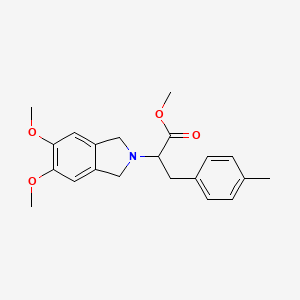
4-(4-Piperidinylmethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Piperidinylmethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a piperidinylmethoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Piperidinylmethoxy)pyridine typically involves the reaction of 4-hydroxypyridine with piperidine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group is replaced by the piperidinylmethoxy group. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Piperidinylmethoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(4-Piperidinylmethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 4-(4-Piperidinylmethoxy)pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone demethylation. The compound binds to the active site of LSD1, blocking its activity and thereby affecting the expression of genes involved in cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Piperidinylmethoxy)-2-(p-tolyl)pyridine: Similar structure but with an additional p-tolyl group.
4-(4-Piperidinylmethoxy)-3-cyanopyridine: Similar structure but with a cyano group at the 3-position.
Uniqueness
4-(4-Piperidinylmethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit LSD1 with high specificity makes it a valuable compound in the development of targeted cancer therapies .
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
4-(piperidin-4-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H16N2O/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11/h3-4,7-8,10,12H,1-2,5-6,9H2 |
Clave InChI |
YRBOTPLETYXFCN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1COC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Hydroxyphenyl)-4-oxobutyl]-[1,4-bipiperidine]-4-carboxamide hbr](/img/structure/B15131802.png)
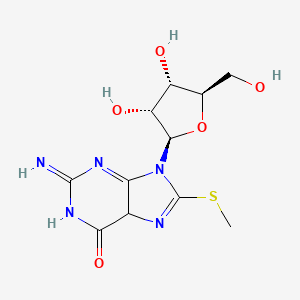
![tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B15131823.png)
![3H-Naphth[1,8-cd]isoxazole](/img/structure/B15131829.png)
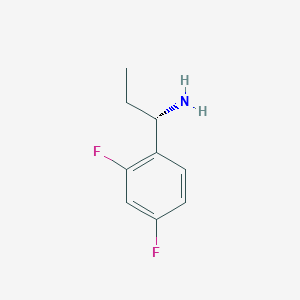
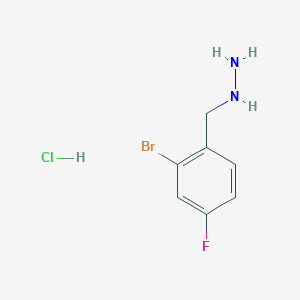
![(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15131852.png)
